molecular formula C9H7ClFN3 B1455643 5-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole CAS No. 1338692-63-9

5-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole

Cat. No. B1455643
M. Wt: 211.62 g/mol
InChI Key: DDNUCOVFHIATON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole, also known as CMF-Triazole, is an organofluorine compound that is increasingly being used in scientific research. It is a heterocyclic compound with a five-membered ring containing three nitrogen atoms, one chlorine atom, and one carbon atom. It is a colorless solid that is soluble in organic solvents and insoluble in water. CMF-Triazole has a wide range of applications in scientific research, including biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

1. Structural Analysis and Intermolecular Interactions

5-(Chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole and its derivatives have been extensively studied for their structural properties and intermolecular interactions. Research has focused on the synthesis and characterization of these compounds, examining their crystal structures, and analyzing different types of intermolecular interactions such as C–H⋯O, C–H⋯π, and π⋯π interactions. These studies provide valuable insights into the molecular architecture and the nature of bonding in these compounds (Shukla et al., 2014).

2. Synthesis and Characterization for Antimicrobial Applications

This compound and its analogs have been synthesized and characterized for potential antimicrobial applications. For example, a study conducted in 2017 explored the synthesis of various triazole derivatives containing the fluorinated 1,2,4-triazole moiety. These compounds were assessed for their antimicrobial potency against a range of bacteria and fungi, revealing some promising antimicrobial activity (Rezki et al., 2017).

3. Development of Anticancer Agents

Research has been conducted on the synthesis of novel triazole derivatives linked to other pharmacophore groups, exploring their potential as anticancer agents. For example, a study on the synthesis of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties showed potent cytotoxic activity against various human cancer cell lines. These findings indicate the significant antitumor activity of 1,2,4-triazole derivatives and their potential as anticancer drugs (Liu et al., 2017).

properties

IUPAC Name

5-(chloromethyl)-1-(4-fluorophenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN3/c10-5-9-6-12-13-14(9)8-3-1-7(11)2-4-8/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNUCOVFHIATON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CN=N2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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